N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide
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Overview
Description
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . The reaction yields the benzoxazole core, which is then further functionalized to introduce the sulfonamide and pentyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride
- N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
Uniqueness
N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide stands out due to its unique combination of the benzoxazole core with a sulfonamide group and a pentyl chain. This structure imparts specific chemical and biological properties that make it suitable for a variety of applications, particularly in medicinal chemistry and drug development.
Properties
CAS No. |
926283-44-5 |
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Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)ethyl]-4-pentylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-2-3-4-7-16-10-12-17(13-11-16)26(23,24)21-15-14-20-22-18-8-5-6-9-19(18)25-20/h5-6,8-13,21H,2-4,7,14-15H2,1H3 |
InChI Key |
LTPAXYZDBZMKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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